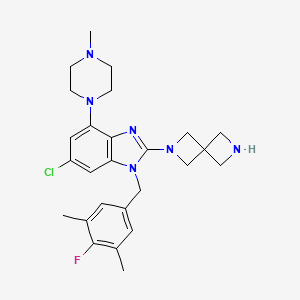

VUBI1

Description

Overview of RAS Signaling Pathway and its Regulatory Role

The RAS signaling pathway is a fundamental cascade that governs a wide array of cellular functions, including growth, division, differentiation, and apoptosis. medlineplus.gov RAS proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. encyclopedia.pub The transition from the inactive to the active state is facilitated by GEFs like SOS1. ontosight.ai Once activated, RAS proteins interact with and activate a host of downstream effector proteins, such as those in the RAF-MEK-ERK and PI3K-AKT pathways, thereby propagating the signal throughout the cell. pnas.org Given its central role, the dysregulation of the RAS pathway is a common driver in many human cancers. dtic.milnih.gov

Fundamental Role of SOS1 as a Guanine (B1146940) Nucleotide Exchange Factor (GEF) for RAS

SOS1 is a ubiquitously expressed and functionally significant GEF for RAS activation in response to a variety of upstream signals in mammalian cells. encyclopedia.pub It is a large, multi-domain protein that orchestrates the activation of RAS at the plasma membrane. aacrjournals.org The recruitment of SOS1 to the cell membrane, often mediated by adaptor proteins like Grb2, is a critical step for it to encounter and activate membrane-anchored RAS proteins. ontosight.ainih.gov

SOS1 catalyzes the exchange of GDP for GTP on RAS proteins. nih.gov This process involves a direct interaction between the catalytic domain of SOS1 (the CDC25 domain) and the RAS protein. biorxiv.org This interaction induces a conformational change in RAS, which weakens its affinity for GDP, leading to the release of the nucleotide. nih.gov Due to the higher intracellular concentration of GTP compared to GDP, GTP then readily binds to the nucleotide-free RAS protein, switching it to its active, signal-transducing state. nih.gov SOS1 possesses two distinct RAS binding sites: a catalytic site and an allosteric site. pnas.org The binding of a RAS-GTP molecule to the allosteric site significantly enhances the catalytic activity of SOS1, creating a positive feedback loop that amplifies RAS signaling. cancer.govresearchgate.net

The activation of RAS by SOS1 is a critical event in initiating signaling cascades that drive cellular proliferation and differentiation. nih.gov The SOS1-mediated activation of the RAS-ERK pathway is essential for stimulating cell division and is a required step for the normal development and differentiation of various cell types, including T cells. nih.govresearchgate.net Studies have shown that the absence or inhibition of SOS1 can lead to reduced cell proliferation. nih.gov For instance, in fibroblasts, the absence of SOS1 affects proliferation through both the PI3K-Akt and Raf-Erk pathways. nih.gov

Therapeutic Significance of Modulating SOS1 Activity in Pathological Contexts

Given its central role in the RAS pathway, which is frequently hyperactivated in cancers, SOS1 has emerged as a significant therapeutic target. nih.govnih.gov Modulating the activity of SOS1, either through inhibition or activation, presents a novel approach for therapeutic intervention in various diseases, particularly cancer. nih.govnih.gov

In cancers driven by RAS mutations, the signaling pathway is constitutively active, leading to uncontrolled cell growth. patsnap.com Targeting SOS1 in these cancers is a promising strategy. dtic.mil While inhibitors of SOS1 are being developed to block the activation of wild-type RAS and potentially reduce the pool of active mutant RAS, SOS1 activators also have a therapeutic rationale. pnas.orgnih.gov Small molecule activators of SOS1 can induce a biphasic response in downstream signaling, where low concentrations activate the pathway, but higher concentrations can lead to a negative feedback loop that ultimately dampens the signal. aacrjournals.orgnih.gov This complex regulation offers a potential avenue for therapeutic intervention.

The therapeutic strategies targeting SOS1 encompass both activation and inhibition, each with a distinct rationale.

SOS1 Activation: Small molecule activators of SOS1, such as the compound known as SOS1 activator 1 or VUBI1, bind to SOS1 and enhance its GEF activity. pnas.orgopnme.commedchemexpress.com While seemingly counterintuitive for cancer therapy, these activators can induce a strong but transient activation of the RAS pathway, which can trigger potent negative feedback mechanisms that ultimately shut down the signaling cascade. aacrjournals.org This biphasic modulation of signaling pathways presents a unique therapeutic window. sci-hub.se

Research Findings on SOS1 Activator 1 (this compound)

SOS1 activator 1, also known as this compound, is a potent agonist of SOS1. opnme.com It is a benzimidazole (B57391) derivative that binds directly to SOS1 with high affinity. medchemexpress.comprobechem.com

| Property | Value | Source |

|---|---|---|

| Binding Target | SOS1 | opnme.comprobechem.com |

| Binding Affinity (Kd) | 44 nM | medchemexpress.comprobechem.com |

| Chemical Class | Benzimidazole derivative | medchemexpress.com |

| Effect on RAS | Significantly activates RAS-GTP | medchemexpress.com |

| Effect on ERK Phosphorylation | Biphasic modulation | medchemexpress.com |

This compound has been shown to increase nucleotide exchange on RAS in vitro and rapidly enhance cellular RAS-GTP levels. probechem.com Interestingly, it invokes biphasic signaling changes in the phosphorylation of ERK1/2 in HeLa cells, with peak levels of phosphorylation occurring at low concentrations and suppression at higher concentrations. medchemexpress.com This compound, along with its negative control, provides a valuable tool to study the controlled and reversible activation of the SOS1/KRAS axis and its impact on cellular signaling networks. opnme.com

Introduction of SOS1 Activator 1 as a First-in-Class Molecular Probe

SOS1 Activator 1 is a potent and specific small molecule designed to directly engage and activate SOS1. opnme.comprobechem.com As a first-in-class compound, it provides researchers with a unique tool to investigate the intricacies of the SOS1-RAS axis. opnme.com By directly agonizing SOS1's function, this molecular probe allows for the controlled and reversible activation of this pathway, enabling new approaches to study cellular signaling networks. opnme.com Its introduction has been instrumental in exploring the consequences of acute SOS1 activation and its downstream effects.

SOS1 Activator 1, scientifically known as this compound, is a benzimidazole derivative that potently activates SOS1. medchemexpress.com It was first described in the scientific literature as "Compound 64" in a 2018 publication detailing the discovery and structure-based optimization of a series of benzimidazole-derived SOS1 activators. opnme.commedchemexpress.com

Developed by researchers at Boehringer Ingelheim, this compound binds directly to SOS1 with a high affinity, demonstrating a dissociation constant (Kd) of 44 nM. probechem.commedchemexpress.com This binding agonizes the nucleotide exchange activity of SOS1, leading to a rapid and dose-dependent increase in the levels of activated, GTP-bound RAS within cells. opnme.commedchemexpress.com The compound serves as a valuable chemical probe for studying the SOS1-mediated signaling pathway. opnme.com To aid in these research efforts, a structurally related but inactive regioisomer, BI-9930, is also available to serve as a negative control. opnme.comopnme.com The co-crystal structure of SOS1 in a complex with HRAS and this compound has been resolved, providing detailed insight into its mechanism of action at the molecular level. opnme.comopnme.com

Interactive Data Table: Biochemical and Cellular Activity of SOS1 Activator 1 (this compound)

| Parameter | Value | Assay Type | Cell Line | Reference |

| Binding Affinity (Kd) | 44 nM | Fluorescence Polarization Anisotropy (FPA) | N/A | medchemexpress.comchemicalprobes.org |

| HRAS Nucleotide Exchange (EC50) | 94 nM | Biochemical Assay | N/A | opnme.com |

| p-ERK In Cell Western (EC50) | 5,900 nM (5.9 µM) | In-Cell Western | HeLa | opnme.comprobechem.com |

| p-ERK In Cell Western (EC50) | 10,000 nM (10 µM) | In-Cell Western | H727 | opnme.com |

This table summarizes key research findings on the activity of SOS1 Activator 1. In cellular assays, this compound has been observed to cause a biphasic modulation of ERK1/2 phosphorylation, where peak activation occurs at lower concentrations and is suppressed at higher concentrations due to intracellular feedback mechanisms. opnme.commedchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C26H32ClFN6 |

|---|---|

Molecular Weight |

483.0 g/mol |

IUPAC Name |

6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]-4-(4-methylpiperazin-1-yl)benzimidazole |

InChI |

InChI=1S/C26H32ClFN6/c1-17-8-19(9-18(2)23(17)28)12-34-22-11-20(27)10-21(32-6-4-31(3)5-7-32)24(22)30-25(34)33-15-26(16-33)13-29-14-26/h8-11,29H,4-7,12-16H2,1-3H3 |

InChI Key |

JWZAQUXBYYOGFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)C)N=C2N5CC6(C5)CNC6 |

Origin of Product |

United States |

Discovery and Preclinical Characterization of Sos1 Activator 1

High-Throughput Screening Methodologies for Activator Identification

The initial identification of SOS1 activators often stems from high-throughput screening (HTS) campaigns that survey large chemical libraries for compounds capable of modulating the SOS1-RAS interaction. eurekaselect.comnih.gov A common method involves a fluorescence-based nucleotide exchange assay. nih.gov In this assay, a fluorescently labeled guanine (B1146940) nucleotide, such as BODIPY-GTP, is used to monitor the SOS1-catalyzed exchange of GDP for GTP on RAS proteins. nih.gov An increase in the fluorescence signal indicates that the compound is promoting nucleotide exchange, thereby acting as an activator. nih.gov

For instance, a screen of over 160,000 compounds using such a fluorescence-based assay successfully identified 2,880 small molecules that enhanced the rate of SOS1-mediated nucleotide exchange on RAS, representing an initial hit rate of 1.8%. nih.govosti.gov These initial hits serve as the foundation for further optimization. nih.gov Orthogonal screening methods are also employed to confirm the activity of the initial hits and to elucidate their mechanism of action. pnas.orgacs.org

Initial Biochemical and Cellular Profiling of Hit Compounds

Following their identification in HTS, hit compounds undergo rigorous biochemical and cellular profiling to confirm their activity and characterize their effects on the RAS signaling pathway. nih.gov

The potency of hit compounds in activating SOS1-mediated nucleotide exchange is a critical parameter. This is often quantified by determining the half-maximal effective concentration (EC50) and the dissociation constant (Kd). osti.govbiorxiv.org For example, the initial hit compound, a 2,4-diaminoquinazoline, demonstrated the ability to activate nucleotide exchange with an EC50 value of 9.7 µM. osti.gov Subsequent optimization efforts aim to improve this potency. osti.gov

Biophysical techniques like Surface Plasmon Resonance (SPR) are utilized to directly measure the binding affinity of the compounds to SOS1. acs.org These assays provide quantitative Kd values, offering a precise measure of the compound's binding strength to its target. google.com

Biochemical Potency of SOS1 Activators

| Compound | Assay Type | Potency (EC50/Kd) | Reference |

|---|---|---|---|

| 2,4-diaminoquinazoline (Initial Hit) | Nucleotide Exchange Assay | EC50 = 9.7 µM | osti.gov |

| VUBI-1 (Optimized Activator) | Binding Assay | Kd = 44 nM | researchgate.net |

To ascertain that the biochemical activity of the activators translates to a cellular context, the levels of activated RAS (RAS-GTP) are measured in cells treated with the compounds. osti.govnih.gov An increase in RAS-GTP levels upon treatment provides evidence that the compound is effectively activating SOS1 within the cell. osti.govnih.gov

A common method for this is the RAS-GTP pulldown assay, which uses the RAS-binding domain (RBD) of RAF kinase to specifically capture the active, GTP-bound form of RAS from cell lysates. nih.gov The captured RAS-GTP is then quantified by immunoblotting. nih.gov Studies have shown that treatment of HeLa cells with SOS1 activators leads to a measurable increase in endogenous RAS-GTP levels. osti.govpnas.org For instance, compounds from a quinazoline (B50416) series were shown to increase RAS-GTP levels in HeLa cells. osti.gov This increase in RAS-GTP is a direct consequence of the enhanced nucleotide exchange on RAS, catalyzed by the activated SOS1. osti.govnih.gov

Structure-Activity Relationship (SAR) Studies Leading to SOS1 Activator 1

Once initial hits are identified, structure-activity relationship (SAR) studies are undertaken to optimize their potency and other pharmacological properties. ijnc.irresearchgate.net This process involves systematically modifying the chemical structure of the hit compound and evaluating the impact of these changes on its activity. ijnc.irresearchgate.net

X-ray crystallography plays a pivotal role in guiding SAR studies by providing detailed three-dimensional structures of the compounds bound to the SOS1 protein. osti.govnih.gov These structures reveal the key interactions between the compound and the protein, allowing for rational design of new analogs with improved properties. osti.govnih.gov For example, the co-crystal structure of an initial quinazoline hit bound to the RAS:SOS1:RAS complex revealed that the compound binds in a hydrophobic pocket within the CDC25 domain of SOS1. osti.gov This structural information guided the refinement of substituents on the quinazoline core to enhance binding affinity and activity. osti.gov

SAR studies on a quinazoline series, for example, demonstrated that a methyl substituent at the benzylic position was ideal for activity, with larger or smaller groups leading to a significant drop in potency. researchgate.netnih.gov The central aniline (B41778) NH function was found to be essential, forming a critical hydrogen bond with the side chain of Asn879. researchgate.net

SAR Insights for Quinazoline-Based SOS1 Activators

| Structural Feature | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Benzylic Position Substituent | Methyl group is optimal. | Larger or smaller groups decrease potency. | researchgate.netnih.gov |

| Central Aniline NH | Forms a hydrogen bond with Asn879. | Essential for activity. | researchgate.net |

| Quinazoline Core | Essential for binding. | Provides key interactions with the protein. | researchgate.net |

Analog Development and Optimization Strategies

The insights gained from SAR studies are used to design and synthesize new analogs with enhanced potency and more favorable drug-like properties. researchgate.net The goal is to develop compounds that not only have high biochemical and cellular activity but also possess suitable characteristics for further preclinical and potentially clinical development.

One successful optimization strategy involved the development of VUBI-1, a potent SOS1 agonist. opnme.com This compound was derived from a benzimidazole (B57391) series and, through structure-guided design, was optimized to increase nucleotide exchange on RAS at sub-micromolar concentrations and bind to SOS1 with low double-digit nanomolar affinity. researchgate.netopnme.com This represents a significant improvement over the initial micromolar potency of the HTS hits. osti.govresearchgate.net The development of such optimized activators provides valuable tools to further investigate the therapeutic potential of SOS1 activation. nih.goveurekaselect.com

Molecular Mechanisms of Sos1 Activation by Sos1 Activator 1

Direct Binding Interface and Specificity of SOS1 Activator 1 with SOS1.aacrjournals.orgcancer.gov

SOS1 activator 1 elicits its effect through direct, non-covalent binding to a specific pocket on the SOS1 protein. This interaction is central to its modulatory activity.

Interaction with the CDC25 Domain of SOS1.biorxiv.org

X-ray crystallography studies have revealed that small molecule activators, such as SOS1 activator 1, bind to a hydrophobic pocket located within the CDC25 domain of SOS1. osti.gov This domain is the catalytic core of SOS1, directly responsible for mediating nucleotide exchange on RAS. aacrjournals.org The binding site is situated adjacent to the interface where SOS1 interacts with the Switch II region of the RAS protein. nih.gov The interaction of the activator within this pocket is stabilized by a network of hydrophobic and other non-covalent interactions with specific residues of the CDC25 domain. osti.gov

Conformational Dynamics of SOS1 Induced by Activator Binding.ucsf.edu

The binding of SOS1 activator 1 induces significant conformational changes within the SOS1 protein, which are critical for its enhanced GEF activity.

Structural Changes Facilitating RAS-GDP Release and GTP Loading.ucsf.edunih.gov

The binding of the activator to the CDC25 domain promotes a more "open" and catalytically competent conformation of SOS1. biorxiv.org This involves the displacement of a helical hairpin motif that normally obstructs the RAS binding site on the CDC25 domain. aacrjournals.org This movement of the helical hairpin opens up the catalytic site, facilitating the release of GDP from RAS. aacrjournals.orgfrontiersin.org Once GDP is released, the nucleotide-free RAS is stabilized by SOS1 until it can be loaded with the more abundant cellular GTP. nih.gov The activator essentially primes the catalytic site for efficient interaction with RAS-GDP, thereby accelerating the entire nucleotide exchange process.

Kinetic Analysis of Nucleotide Exchange Acceleration on RAS.biorxiv.orgosti.govnih.gov

The functional consequence of SOS1 activator 1 binding is a significant increase in the rate of SOS1-catalyzed nucleotide exchange on RAS. Kinetic assays, often employing fluorescently labeled nucleotides, have been instrumental in quantifying this effect. These assays typically measure the rate of dissociation of a fluorescent GDP analog (e.g., BODIPY-FL GDP) from RAS in the presence of SOS1 and an excess of unlabeled GTP. nih.gov

Studies have shown that in the absence of an activator, the formation of the SOS1•RAS•GDP ternary complex is relatively fast, but the subsequent release of GDP is the rate-limiting step. biorxiv.org SOS1 activators dramatically accelerate this rate-limiting step. biorxiv.org For instance, kinetic analyses have demonstrated that these small molecules can increase the rate of SOS1-mediated nucleotide exchange by several fold in a concentration-dependent manner. osti.gov

Distinct Effects on RAS Isoforms (e.g., KRAS, HRAS, NRAS).osti.gov

The three major RAS isoforms, KRAS, HRAS, and NRAS, share a high degree of sequence and structural similarity, particularly in their G-domains where SOS1 interacts. However, subtle differences in their hypervariable regions and allosteric lobes exist. nih.gov

Cellular and Biochemical Consequences of Sos1 Activator 1 Mediated Activation

Modulation of RAS-GTP Levels and RAS-Mediated Signaling

Upregulation of Active RAS Pool in Cellular Models

Treatment of cellular models with SOS1 activator 1 leads to a direct and dose-responsive increase in the levels of active, GTP-bound RAS (RAS-GTP). opnme.comopnme.com This occurs because the compound binds directly to SOS1, enhancing its catalytic activity of promoting nucleotide exchange on RAS proteins. medchemexpress.comopnme.com Studies in various cancer cell lines, including HeLa cells, have demonstrated that SOS1 activator 1 significantly and rapidly increases the cellular pool of RAS-GTP. medchemexpress.com This effect is a direct consequence of the compound's agonistic action on SOS1, which facilitates the release of GDP from RAS, allowing GTP to bind and activate it. opnme.comopnme.com

For instance, in HeLa cells, treatment with SOS1 activator 1 (also referred to as compound 64 in some studies) at concentrations ranging from 0.3 to 30 µM for just 10 minutes resulted in a notable, dose-dependent increase in RAS-GTP levels. medchemexpress.com This rapid activation underscores the compound's direct mechanism of action on the SOS1-RAS axis.

Activation of Downstream Effector Pathways

The elevation of RAS-GTP levels by SOS1 activator 1 subsequently triggers the activation of downstream signaling pathways that are regulated by RAS.

The activation of the MAPK/ERK pathway is a primary consequence of SOS1 activator 1-mediated RAS activation. medchemexpress.comopnme.com The increased pool of RAS-GTP leads to the phosphorylation and activation of downstream kinases in this cascade. aacrjournals.org However, the effect of SOS1 activator 1 on ERK phosphorylation is notably biphasic. medchemexpress.comopnme.comopnme.com At lower concentrations, the compound induces an increase in the phosphorylation of ERK1/2 at residues T202/Y204. medchemexpress.com Conversely, at higher concentrations, a decrease in ERK phosphorylation is observed. opnme.comopnme.com This biphasic response is a hallmark of SOS1 activation by small molecules and is attributed to the induction of negative feedback mechanisms. aacrjournals.org

| Cell Line | SOS1 Activator 1 Concentration | Effect on p-ERK1/2 Levels | Reference |

| HeLa | Low concentrations (e.g., 0.1, 1 µM) | Increased | medchemexpress.com |

| HeLa | High concentrations | Decreased | medchemexpress.comopnme.comopnme.com |

| H727 | EC50 for p-ERK increase: 10,000 nM | Increased | opnme.com |

In addition to the MAPK/ERK pathway, SOS1 activation can influence the PI3K/AKT signaling cascade. Interestingly, studies have shown that treatment with SOS1 activator compounds can lead to a decrease in the phosphorylation of AKT. opnme.comopnme.com This effect on the PI3K/AKT pathway appears to be independent of the modulation of the MAPK pathway. sci-hub.se The precise mechanisms underlying the compound-mediated inhibition of AKT phosphorylation may involve changes in the subcellular localization of SOS1. sci-hub.se While RAS activation typically promotes AKT signaling, the specific context of SOS1 activation by this small molecule appears to lead to an inhibitory effect on this particular pathway, highlighting the complexity of the signaling network. sci-hub.senih.gov

Intracellular Feedback Mechanisms and Biphasic Signaling Responses

The biphasic modulation of the MAPK/ERK pathway by SOS1 activator 1 is a direct result of potent intracellular negative feedback loops. opnme.comaacrjournals.org These feedback mechanisms are a natural cellular response to strong signaling activation, serving to attenuate the signal and maintain homeostasis.

ERK-Mediated Phosphorylation of SOS1 and its Impact on Complex Formation

A key feedback mechanism involves the phosphorylation of SOS1 itself by activated ERK. aacrjournals.org Once activated, ERK can phosphorylate SOS1 on specific serine residues located in its C-terminal region, such as Serine 1178 (S1178), which lies within an ERK consensus motif. aacrjournals.orgnih.gov This phosphorylation event has significant functional consequences.

Phosphorylation of SOS1 by ERK disrupts the interaction between SOS1 and the adaptor protein Grb2. aacrjournals.orgnih.gov The SOS1-Grb2 complex is crucial for recruiting SOS1 to the plasma membrane where RAS is located. rupress.orgnih.gov By inhibiting this interaction, ERK-mediated phosphorylation effectively uncouples SOS1 from its upstream activators and prevents its localization to RAS, thereby dampening further RAS activation. aacrjournals.orgosti.gov

Role of Dual-Specificity Phosphatases (DUSPs)

The activation of Son of Sevenless 1 (SOS1) by SOS1 activator 1 triggers a cascade of intracellular signaling events, primarily through the activation of RAS proteins. patsnap.com This, in turn, leads to the activation of the MAPK/ERK pathway. patsnap.com However, this activation is not a simple, linear process. The cellular response is modulated by intricate negative feedback loops, and a key player in this regulation is the family of dual-specificity phosphatases (DUSPs). aacrjournals.orgresearchgate.net

DUSPs, also known as mitogen-activated protein kinase phosphatases (MKPs), are a group of enzymes that dephosphorylate both phosphotyrosine and phosphoserine/phosphothreonine residues on their target proteins. atlasgeneticsoncology.org Several members of the DUSP family, including DUSP1 (also known as MKP-1), are known to be potent negative regulators of the MAPK signaling cascade. atlasgeneticsoncology.orgfrontiersin.org They achieve this by dephosphorylating and thereby inactivating key kinases in the pathway, such as ERK, p38, and JNK. atlasgeneticsoncology.orgfrontiersin.org

In the context of SOS1 activation, the stimulation of the RAS-ERK pathway leads to an increase in the expression levels of DUSP proteins in a cell-line-specific manner. aacrjournals.org This transcriptional induction of DUSPs serves as a negative feedback mechanism to dampen the very signaling pathway that led to their production. aacrjournals.org By deactivating ERK, DUSPs help to return the signaling to a basal state, preventing uncontrolled or prolonged pathway activation. aacrjournals.orgresearchgate.net This feedback loop contributes to the biphasic nature of phospho-ERK levels observed following treatment with SOS1 activators, where an initial increase is followed by a subsequent decrease. aacrjournals.org

The regulation of DUSP expression itself is complex, with their gene promoters containing binding sites for various transcription factors. frontiersin.org Glucocorticoids, for instance, are known to induce the transcription of DUSP1, contributing to their anti-inflammatory effects by inhibiting MAPK signaling. plos.org This highlights the integration of SOS1-mediated signaling with other cellular regulatory networks.

Functional Crosstalk with Other Guanine (B1146940) Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs)

The activity of SOS1 does not occur in isolation but is part of a dynamic interplay with other guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) that collectively fine-tune the activation state of small GTPases like RAS. ucl.ac.uknih.gov GEFs, such as SOS1, promote the exchange of GDP for GTP, leading to GTPase activation, while GAPs enhance the intrinsic GTPase activity, leading to its inactivation. opnme.comwikipedia.org

SOS1 itself is a bifunctional GEF, capable of activating both Ras and Rac, a member of the Rho subfamily of small GTPases. nih.govrupress.org This dual specificity is regulated by its association with different protein complexes. rupress.org When bound to the adaptor protein GRB2, SOS1 primarily functions as a Ras-GEF. nih.govrupress.org However, when engaged in a trimeric complex with Eps8 and E3b1, SOS1 exhibits Rac-specific GEF activity. nih.gov The competition between GRB2 and E3b1 for binding to SOS1 can therefore dictate whether the Ras or the Rac pathway is activated. researchgate.net

The activation of RAS by SOS1 can, in turn, influence the activity of other signaling pathways. For example, active Ras (Ras-GTP) can trigger signaling cascades that lead to the activation of Rac. nih.govresearchgate.net This demonstrates a hierarchical organization and crosstalk between different small GTPase signaling pathways, with SOS1 acting as a key coordinator. nih.govrupress.org

Selectivity Profile of SOS1 Activator 1 against Related GEFs (e.g., SOS2, CDC42 GEF DBS)

The specificity of small molecule modulators is a critical aspect of their utility as research tools and potential therapeutic agents. SOS1 activators, such as VUBI1, have been characterized for their selectivity against related GEFs, most notably the highly homologous SOS2. opnme.comacs.org

Studies have shown that while SOS1 and SOS2 are both ubiquitously expressed and function as GEFs for RAS, SOS1 plays a more dominant role in regulating RAS-dependent cellular processes. aacrjournals.orgacs.org Despite their homology, there are key differences in the amino acid residues within their catalytic domains. acs.org These differences have been exploited in the design of selective SOS1 inhibitors and are also relevant to the selectivity of activators. For instance, the SOS1 inhibitor BI-3406 is highly selective for SOS1 and has no effect on SOS2. pnas.orgbiorxiv.org Similarly, the inhibitor MRTX0902 is also reported to be highly selective for SOS1 over SOS2. acs.org This selectivity is often attributed to specific amino acid differences in the drug-binding pocket. acs.org

While the provided search results focus more on the selectivity of SOS1 inhibitors, the principles of molecular recognition are transferable. The development of a potent SOS1 activator, this compound, and its inactive regioisomer, BI-9930, highlights the ability to achieve specificity. opnme.com The detailed structural information available for the SOS1-VUBI1-HRAS complex provides a basis for understanding the specific interactions that drive its activating mechanism and selectivity. opnme.com

Information regarding the selectivity of SOS1 activator 1 against more distantly related GEFs, such as the CDC42 GEF DBS, is less explicitly detailed in the provided results. However, the significant structural and functional divergence between different GEF families (e.g., those for Ras-family versus Rho-family GTPases) makes it highly probable that a compound designed to bind a specific pocket on SOS1 would have low affinity for GEFs with different domain architectures, like the Dbl homology (DH) and pleckstrin homology (PH) domains characteristic of many Rho-GEFs. wikipedia.orgembopress.org The design of selective molecules relies on exploiting both subtle differences between closely related proteins like SOS1 and SOS2, and larger architectural differences between distinct GEF families.

Structural Biology of Sos1 Activator 1 Sos1 Protein Complexes

X-ray Co-crystal Structures of SOS1 Activator 1 Bound to SOS1 (e.g., PDB code: 6D55)

The X-ray crystal structure of a ternary complex involving HRAS, SOS1, and a SOS1 activator provides critical insights into the mechanism of activation. opnme.comopnme.com The Protein Data Bank (PDB) entry 6D55 represents the Ras:SOS:Ras complex bound to a small molecule activator. ebi.ac.ukpdbj.orgrcsb.org This structure, resolved at 1.68 Å, reveals a hetero trimer assembly. ebi.ac.ukrcsb.org The small molecule activator, a benzimidazole (B57391) derivative, binds to SOS1 and enhances the nucleotide exchange on RAS. rcsb.org These activators have been shown to bind to SOS1 with low double-digit nanomolar affinity and increase cellular RAS-GTP levels. rcsb.org

Detailed Description of Binding Pocket Interactions (e.g., hydrogen bonds, hydrophobic contacts, π–π stacking)

SOS1 activators and inhibitors often target a large lipophilic pocket on SOS1. acs.org In the case of activators, specific interactions stabilize the active conformation of SOS1. For instance, in the complex with an activator (PDB: 6D55), a charge-charge interaction is observed between the nitrogen of the piperazine (B1678402) substituent of the activator and the carboxylate of Glu902 in SOS1. researchgate.net

In contrast, SOS1 inhibitors that bind in a similar pocket form different key interactions. For example, some quinazoline-based inhibitors form a hydrogen bond between their anilinic NH group and Asn879 of SOS1. acs.org A significant π-stacking interaction between the quinazoline (B50416) core and His905 also contributes to the inhibitor's affinity. acs.org Furthermore, a methoxy (B1213986) substituent on the inhibitor can form a CH−π interaction with Tyr884. acs.org These distinct interactions dictate whether a compound acts as an activator or an inhibitor.

Comparison of Binding Modes with SOS1 Inhibitors

The binding pocket for both SOS1 activators and inhibitors is located near the RAS-binding site. acs.orgaacrjournals.org However, their binding modes elicit opposite effects on SOS1 function. Activators stabilize the SOS1-KRAS interaction, promoting nucleotide exchange. acs.org In contrast, inhibitors disrupt this interaction. acs.orgpnas.org

A key difference lies in the interactions with specific residues. For example, the inhibitor BI-3406, a quinazoline derivative, forms crucial interactions, including π-stacking with His905. acs.org The selectivity of such inhibitors for SOS1 over its paralog SOS2 can be attributed to residue differences in this pocket; for instance, the replacement of His905 in SOS1 with a valine in SOS2 prevents this essential stacking interaction. aacrjournals.orgpnas.org

The binding of inhibitors can induce conformational changes that are incompatible with RAS binding. For example, some inhibitors cause a movement of Tyr884 towards the inhibitor, which in turn prevents the interaction between Tyr884 of SOS1 and Arg73 of RAS, a key contact for complex formation. acs.org Conversely, activators promote a conformation that is favorable for this interaction.

Analysis of SOS1 Domain Architecture (REM, CDC25, DH, PH) in the Presence of Activator

SOS1 is a large, multi-domain protein. aacrjournals.org Its domains include a Dbl homology (DH) domain, a pleckstrin homology (PH) domain, a histone-like fold (HF), a RAS exchanger motif (REM), a CDC25 domain, and a proline-rich (PR) tail. ucsf.edunih.govahajournals.org The REM and CDC25 domains together constitute the catalytic core responsible for RAS activation. aacrjournals.orgucsf.edunih.gov The N-terminal domains (HF, DH, PH) are involved in autoinhibition, preventing RAS from accessing the catalytic core in the inactive state. nih.govahajournals.org

Activation of SOS1 involves the release of this autoinhibition, which is facilitated by its recruitment to the plasma membrane. ucsf.edunih.gov This recruitment can occur via the binding of the PR domain to the adaptor protein Grb2. ucsf.edutandfonline.com The binding of an activator molecule to the catalytic domain further modulates the activity of SOS1. While the direct effect of small-molecule activators on the global conformation of the DH and PH domains is not fully detailed in the provided context, the activation process inherently involves overcoming the autoinhibition imposed by these domains to allow RAS to bind. nih.govahajournals.org The binding of RAS to an allosteric site on SOS1, which is promoted by activators, is a critical step in relieving this autoinhibition. ucsf.edunih.gov

Allosteric Regulation Through Conformational Shifts in SOS1 Protein Structure

The activation of SOS1 is a classic example of allosteric regulation. ucsf.edunih.gov SOS1 possesses two distinct RAS binding sites on its catalytic core: a catalytic site within the CDC25 domain and an allosteric site at the interface of the REM and CDC25 domains. aacrjournals.orgresearchgate.net The binding of a GTP-bound RAS molecule to the allosteric site triggers a positive feedback loop, dramatically increasing SOS1's nucleotide exchange activity at the catalytic site. ucsf.edubiorxiv.org

Molecular dynamics simulations and structural studies have revealed that the binding of RAS to the allosteric site induces significant conformational changes in SOS1. aacrjournals.orgpnas.org Specifically, the REM domain pivots relative to the CDC25 domain. pnas.org This movement repositions a helical hairpin structure within the CDC25 domain, which in its inactive state, obstructs the catalytic RAS binding site. aacrjournals.orgpnas.org The outward pivot of this hairpin opens up the catalytic site, allowing a GDP-bound RAS molecule to bind and undergo nucleotide exchange. aacrjournals.orgpnas.org Small-molecule activators are thought to facilitate this process by stabilizing the active conformation of SOS1, thereby promoting the allosteric binding of RAS and initiating these activating conformational shifts. acs.org

Oligomerization State of SOS1 and its Interaction with Activators

SOS1 can exist in different oligomeric states, which is relevant to its function. The protein forms a dimeric structure. researchgate.net Furthermore, SOS1 can act as a scaffold to promote the oligomerization of other signaling proteins. nih.govnih.gov For instance, in T-cell signaling, SOS1 is essential for the formation of LAT (Linker for Activation of T cells) microclusters. nih.govnih.gov This scaffolding function of SOS1 is dependent on its interaction with the adaptor protein Grb2 and is separable from its GEF activity. nih.govresearchgate.net

The crystal structure with PDB code 6D55 shows a Ras:SOS:Ras complex, indicating that a single SOS1 molecule can interact with two RAS molecules simultaneously at the catalytic and allosteric sites. ebi.ac.ukpdbj.org This ternary complex is fundamental to the allosteric activation mechanism. researchgate.netnih.gov The binding of a small-molecule activator promotes the formation and stability of this functional complex, thereby enhancing the catalytic output of SOS1. rcsb.orgacs.org While the provided information does not explicitly state that activators directly induce SOS1 oligomerization, they play a crucial role in assembling the key Ras-SOS1-Ras ternary complex, which is a form of functional oligomerization at the molecular level.

Functional Implications and Preclinical Applications of Sos1 Activator 1 in Research

Elucidating SOS1-RAS Signaling Dynamics as a Research Tool

SOS1 activator 1, also known as VUBI1, is a potent, first-in-class small molecule that directly binds to and agonizes SOS1 activity. opnme.comopnme.com This tool offers a unique capability to activate the SOS1-KRAS pathway in a controlled and reversible manner, which is invaluable for studying cellular signaling networks. opnme.com By providing a method to acutely turn on this specific pathway, researchers can observe the immediate and downstream consequences of SOS1 activation, distinguishing its effects from other signaling inputs. nih.gov The availability of a regioisomer, BI-9930, which is inactive against SOS1, serves as a crucial negative control for experiments, ensuring that the observed effects are specifically due to SOS1 activation. opnme.comopnme.com

SOS1 activator 1 is instrumental in studying the transition from a basal (inactive) to a stimulated (active) state of the SOS1-RAS pathway. In its basal state, the SOS1 protein is maintained in an autoinhibited conformation. escholarship.orgresearchgate.net Upon stimulation, for example by growth factors, SOS1 is recruited to the plasma membrane where it adopts an active conformation and facilitates the exchange of GDP for GTP on RAS proteins, leading to RAS activation. escholarship.orgrupress.org

The use of SOS1 activator 1 allows researchers to bypass upstream signals and directly induce this nucleotide exchange. opnme.comopnme.com Studies have shown that this agonism leads to a rapid and dose-responsive increase in the conversion of GDP-to-GTP on KRAS. opnme.com This provides a clear model of the "stimulated" state, allowing for precise investigation of downstream events like the activation of the MAPK and PI3K signaling pathways. opnme.com By comparing the cellular state before and after the application of the activator, researchers can precisely map the signaling cascade that emanates from SOS1 activation.

Deciphering the Roles of SOS1 in Cellular Processes

The activation of the SOS1-RAS pathway is known to regulate a multitude of fundamental cellular functions, including proliferation, differentiation, migration, and apoptosis. medlineplus.gov Preclinical research, often using genetic models such as knock-out fibroblasts, has been pivotal in defining the specific roles of SOS1. By observing the consequences of SOS1's absence, researchers can infer the functions that are restored or enhanced by its activation with tools like SOS1 activator 1.

SOS1 is a key regulator of cell proliferation. researchgate.netnih.gov Studies using mouse embryonic fibroblasts have demonstrated that the absence of SOS1 significantly reduces cell proliferation compared to wild-type cells, both in basal conditions and in response to stimuli like transforming growth factor-beta 1 (TGF-β1). nih.gov This research indicates that SOS1-mediated signaling through both the PI3K-Akt and Raf-Erk pathways is necessary for normal fibroblast proliferation. researchgate.netnih.gov Therefore, chemical tools that activate SOS1 are used to explore the mechanisms of inducing cell growth and to understand how dysregulation of this process can lead to pathological conditions.

SOS1 also plays a critical role in cell motility and the production of the extracellular matrix (ECM). researchgate.netnih.gov Preclinical studies have shown that fibroblasts lacking SOS1 exhibit impaired migration. nih.gov The regulatory control of migration by SOS1 is primarily funneled through the Ras-PI3K-Akt signaling pathway. researchgate.netnih.gov

The role of SOS1 in ECM synthesis is more complex. Research has found that the absence of SOS1 leads to an increase in the expression of collagen I and total collagen proteins, an effect mediated through the PI3K-Akt pathway. researchgate.netnih.gov This suggests that under normal conditions, SOS1 signaling may act to restrain excessive ECM production. Using an activator for SOS1 allows for the investigation of how turning on this pathway can modulate the synthesis of ECM components, a process central to development and tissue repair, as well as diseases like fibrosis. researchgate.netnih.gov

| Cellular Process | Effect of SOS1 Absence (Knock-out Models) | Signaling Pathway(s) Implicated | Reference |

|---|---|---|---|

| Proliferation | Significantly reduced | PI3K-Akt and Raf-Erk | nih.gov |

| Migration | Impaired / Reduced | PI3K-Akt | nih.gov |

| Collagen I Expression | Increased | PI3K-Akt | researchgate.netnih.gov |

| Fibronectin Expression | Slightly increased | Not specified | researchgate.netnih.gov |

Applications in Understanding Disease Pathogenesis

The aberrant activation of the SOS1-RAS pathway is not just a subject of basic research; it is directly implicated in human genetic disorders. Studying the mechanisms of SOS1 activation provides direct insight into the molecular basis of these diseases.

RASopathies are a class of developmental disorders caused by mutations in genes that regulate the RAS/MAPK pathway. nih.gov

Noonan Syndrome: A significant portion of Noonan syndrome cases are caused by heterozygous, gain-of-function missense mutations in the SOS1 gene. nih.govresearchgate.netescholarship.org These mutations typically affect residues that maintain SOS1 in its inactive state, leading to an overly active protein. nih.govresearchgate.net This results in enhanced signal flow through the RAS pathway, causing the developmental abnormalities characteristic of the syndrome, such as distinct facial features, congenital heart defects, and short stature. escholarship.orgmedlineplus.gov Preclinical research using a mouse model with a Noonan syndrome-associated mutation (Sos1E846K) recapitulated many features of the human disease, including growth delay and cardiac defects, and confirmed the activation of the Ras/MAPK, Rac, and Stat3 signaling pathways. nih.gov

Dissecting Oncogenic Signaling in RAS-Driven Cancers (Mechanistic Studies)

SOS1 activator 1, also known as this compound, is a pivotal chemical probe for elucidating the complex mechanisms of oncogenic signaling in cancers driven by RAS mutations. medchemexpress.comopnme.com As a benzimidazole (B57391) derivative, it functions by directly binding to and agonizing the Son of Sevenless homologue 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that is crucial for activating RAS proteins. medchemexpress.comopnme.com Mechanistic studies utilizing this compound have provided significant insights into the feedback loops and cross-activation pathways that sustain malignant cell proliferation.

The primary mechanism of SOS1 activator 1 is the potentiation of SOS1's catalytic activity, which promotes the exchange of GDP for GTP on RAS proteins, thereby increasing the levels of active, GTP-bound RAS. medchemexpress.comopnme.com This targeted activation of the SOS1/RAS axis allows researchers to dissect the downstream consequences in a controlled manner. opnme.com A key finding from these studies is the biphasic modulation of the RAF-MEK-ERK (MAPK) signaling cascade. medchemexpress.comopnme.com At low concentrations, SOS1 activator 1 leads to an increase in the phosphorylation of ERK1/2; however, at higher concentrations, it paradoxically suppresses ERK1/2 phosphorylation. medchemexpress.com This biphasic response is attributed to the engagement of intracellular negative feedback mechanisms that regulate the pathway. opnme.com

Furthermore, research indicates that the role of SOS1 in RAS-driven cancers is not limited to activating a single RAS isoform. In cancer cells with an oncogenic KRAS mutation, the mutant KRAS protein can allosterically stimulate SOS1. nih.gov This heightened SOS1 activity, in turn, leads to the activation of wild-type (WT) RAS isoforms like H-RAS and N-RAS. nih.gov This "cross-activation" is essential for tumorigenesis, as WT RAS proteins contribute to oncogenic signaling by activating effector pathways that are poorly stimulated by the mutant RAS isoform. nih.govdtic.mil SOS1 activator 1 serves as a tool to mimic and study this overactivation, helping to confirm that SOS1 functions as a critical scaffold for both oncogenic and WT RAS proteins, thereby modulating the total cellular output of RAS signaling. nih.gov This overstimulation of the signaling pathway by an agonist like VUBI-1 has been described as a "destructive overactivation" that can be detrimental to tumor cells. nih.govbenthamdirect.com

| Feature | Mechanistic Finding | Source(s) |

| Target | Son of Sevenless homologue 1 (SOS1) | opnme.com |

| Direct Effect | Activates SOS1-mediated nucleotide exchange on RAS | opnme.com |

| Cellular Outcome | Increases levels of active RAS-GTP | medchemexpress.com |

| Downstream Signaling | Biphasic modulation of ERK1/2 phosphorylation | medchemexpress.comopnme.com |

| Pathway Crosstalk | Decreases levels of phospho-AKT | opnme.com |

| Oncogenic Role | Facilitates oncogenic RAS cross-activation of wild-type RAS | nih.gov |

Strategic Use in Drug Discovery and Development

As a Ligand for Proteolysis-Targeting Chimeras (PROTACs) for SOS1 Degradation

A significant application of SOS1 activator 1 in drug discovery is its use as a warhead for the design of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comnih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

SOS1 activator 1 (this compound) serves as an ideal SOS1-binding ligand for this purpose. medchemexpress.comdtic.mil Researchers have successfully synthesized agonist-based SOS1 PROTACs by chemically linking this compound to a ligand for the von Hippel-Lindau (VHL) E3 ligase. nih.govbenthamdirect.comacs.org This design strategy ensures that the resulting molecule specifically targets SOS1 for degradation. acs.org

The resulting PROTACs, such as the described compound 9d and PROTAC SOS1 degrader-1 , effectively induce the degradation of the SOS1 protein in various KRAS-driven cancer cell lines. medchemexpress.comacs.org This approach of targeted protein degradation offers a distinct advantage over simple inhibition or activation. By removing the entire SOS1 protein, the PROTAC eliminates both its catalytic and non-catalytic scaffolding functions, which can lead to a more profound and sustained biological effect. nih.govbenthamdirect.com The development of these first-in-class, agonist-based SOS1 PROTACs demonstrates that targeted degradation is a viable and effective therapeutic strategy for cancers dependent on the RAS signaling pathway. acs.org

| PROTAC Component | Example Compound/Ligand | Function | Source(s) |

| Target Ligand | SOS1 activator 1 (this compound) | Binds to SOS1 protein | medchemexpress.comnih.gov |

| E3 Ligase Ligand | VHL ligand | Recruits the VHL E3 ubiquitin ligase | nih.govacs.org |

| Resulting PROTAC | PROTAC SOS1 degrader-1 | Induces proteasomal degradation of SOS1 | medchemexpress.com |

| Resulting PROTAC | Compound 9d | Induces SOS1 degradation in KRAS-driven cancer cells | acs.org |

In Vitro and In Vivo Models for Exploring SOS1 Biology (excluding therapeutic efficacy)

SOS1 activator 1 is an essential tool for studying SOS1 biology in various preclinical research models. Its ability to specifically and potently activate the SOS1/RAS pathway, along with the availability of a structurally related but inactive negative control (BI-9930 ), allows for precisely controlled experiments to probe cellular signaling networks. opnme.com

In Vitro Models: In cell-based assays, SOS1 activator 1 has been used to investigate the direct consequences of SOS1 activation on downstream signaling. For instance, researchers have utilized HeLa cells treated with the compound to demonstrate a dose-dependent increase in RAS-GTP levels and the characteristic biphasic effect on ERK1/2 phosphorylation. medchemexpress.com Such in vitro systems are crucial for initial mechanistic studies, allowing for the detailed examination of signaling dynamics and feedback loops in a controlled cellular environment.

In Vivo Models: The principles learned from SOS1 activators inform the study of SOS1 biology in more complex in vivo models. To understand the systemic role of SOS1, researchers employ genetically engineered mouse models, including those with knockout (KO) alleles for SOS1 (SOS1KO ) and/or SOS2 (SOS2KO ). pnas.org These models are invaluable for comparing the biological outcomes of genetic ablation versus pharmacological modulation of SOS1. By studying these models, the distinct and overlapping functions of SOS1 and SOS2 can be dissected, clarifying the specific dependencies of different tissues and tumor types on SOS1. pnas.org

Furthermore, tumor xenograft models, such as those using human lung cancer cells (e.g., NCI-H358) implanted in immunocompromised mice, are used to study the biological effects of modulating SOS1 activity in a tumor context. acs.org While often used to assess therapeutic efficacy, these models are also instrumental in exploring the fundamental biology of SOS1. For example, the study of PROTACs derived from SOS1 activator 1 in xenograft models confirms that the targeted degradation of SOS1 occurs in vivo and impacts tumor biology, providing critical validation for the role of SOS1 in maintaining the cancer phenotype. acs.org

| Model Type | Example | Application in SOS1 Biology Research | Source(s) |

| In Vitro | HeLa cell line | To quantify the dose-response effects of SOS1 activation on RAS-GTP levels and ERK phosphorylation. | medchemexpress.com |

| In Vivo | Genetically Engineered Mouse Models (e.g., SOS1KO) | To compare the biological consequences of genetic SOS1 ablation versus pharmacological modulation. | pnas.org |

| In Vivo | Tumor Xenograft Models (e.g., NCI-H358 in mice) | To confirm that targeted SOS1 degradation occurs in vivo and to study its impact on tumor biology. | acs.org |

Advanced Methodological Approaches for Studying Sos1 Activator 1

In Vitro Biochemical Assays

In vitro assays provide a controlled environment to dissect the direct molecular interactions between SOS1 activator 1 and its target protein, SOS1, as well as the functional consequence on the RAS nucleotide exchange cycle.

Nucleotide Exchange Assays (NEAs) are fundamental for quantifying the catalytic activity of SOS1, a guanine (B1146940) nucleotide exchange factor (GEF), and how this activity is modulated by activators. reactionbiology.com These assays monitor the SOS1-mediated exchange of GDP for GTP on RAS proteins. reactionbiology.comnih.gov

Fluorescence-based Assays: These assays often utilize fluorescently labeled nucleotides, such as BODIPY-GDP or Mant-GDP, which are pre-loaded onto RAS. The dissociation of the fluorescent GDP from RAS upon exchange with unlabeled GTP leads to a decrease in fluorescence, which can be monitored over time to determine the exchange rate. reactionbiology.com

Homogeneous Time-Resolved Fluorescence (HTRF)-based Assays: HTRF is a highly sensitive and robust technology for studying molecular interactions. In the context of SOS1 activation, HTRF assays can be designed in several ways:

GTP-loading assay ("On-assay"): This format quantifies the SOS1-mediated loading of a fluorescently labeled GTP analog onto KRAS. The binding of the fluorescent GTP results in an increased HTRF signal. nih.gov

GDP-deloading assay ("Off-assay"): This secondary assay monitors the SOS1-catalyzed deloading of a fluorescently tagged GDP analog that was preloaded onto KRAS. This results in an HTRF signal decrease. nih.gov

Interaction Assay: This setup measures the interaction between SOS1 and KRAS. For example, tagged recombinant SOS1 and KRAS proteins are used with corresponding anti-tag antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor fluorophores. An activator that stabilizes the KRAS-SOS1 complex leads to an increased HTRF signal. nih.govrevvity.comrevvity.com

These assays are crucial for the initial screening and characterization of compounds that enhance SOS1's GEF activity. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov It provides a complete thermodynamic profile of the interaction between SOS1 activator 1 and the SOS1 protein in a single experiment. By titrating the activator into a solution containing the SOS1 protein (typically the catalytic domain, SOS1cat), ITC can determine the binding affinity (dissociation constant, KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govnih.gov

This method is considered the gold standard for characterizing binding affinities because it is a label-free, in-solution technique that does not require protein immobilization or modification. The data obtained from ITC are critical for understanding the driving forces behind the binding interaction. For instance, a strong enthalpy-driven binding suggests the formation of a favorable hydrogen bond network. nih.gov

| Parameter | Description | Typical Finding for SOS1 Binders |

| KD (Dissociation Constant) | Measures the binding affinity; a lower KD indicates a stronger interaction. | Can range from nanomolar to micromolar concentrations. nih.gov |

| ΔH (Enthalpy Change) | The heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding. | Often shows a strong, favorable exothermic reaction for potent binders. nih.gov |

| ΔS (Entropy Change) | The change in disorder of the system upon binding. | Can be favorable or unfavorable depending on conformational changes and solvent reorganization. nih.gov |

| n (Stoichiometry) | The molar ratio of the ligand to the protein in the final complex. | Typically confirms a 1:1 binding ratio for small molecule activators to SOS1. nih.gov |

This table provides an interactive overview of the key thermodynamic parameters determined by Isothermal Titration Calorimetry (ITC) in the study of SOS1 activator 1.

Native Mass Spectrometry (MS) is an analytical technique used to study intact proteins and protein complexes, preserving their noncovalent interactions and native structures. nih.govresearchgate.net In the study of SOS1 activator 1, native MS is employed to confirm the direct binding of the compound to the SOS1 protein and to determine the stoichiometry of the resulting complex. nih.gov

The sample is introduced into the mass spectrometer under non-denaturing conditions. The resulting mass shift of the SOS1 protein upon incubation with the activator provides direct evidence of binding and allows for the precise determination of the number of activator molecules bound to each protein molecule. This method has been used to confirm a 1:1 stoichiometry for small molecules binding to the catalytic domain of SOS1 (SOS1cat). nih.gov Native MS is particularly valuable as it can resolve individual ligand-binding events and provide insights into the molecular assemblies formed between SOS1 and its binding partners. nih.gov

Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF) or Thermofluor, are used to assess the binding of a ligand to a target protein. nih.govworktribe.com The principle is that ligand binding typically stabilizes the protein structure, resulting in an increase in its thermal denaturation temperature (melting temperature, Tm). mdpi.com

In a typical TSA experiment, the protein (e.g., SOS1cat) is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and causing an increase in fluorescence. researchgate.net The presence of a binding ligand like SOS1 activator 1 stabilizes the protein, shifting the unfolding curve to a higher temperature. nih.gov This "thermal shift" (ΔTm) is indicative of a direct interaction between the compound and the protein. nih.gov TSA is a high-throughput and cost-effective method widely used in the early stages of drug discovery to screen for and validate hits. nih.govnih.gov

Cell-Based Assays for Signaling Pathway Analysis

Cell-based assays are essential to confirm that the activation of SOS1 by a compound translates into the modulation of downstream signaling pathways within a cellular context.

The RAS-RAF-MEK-ERK (MAPK) pathway is a primary downstream signaling cascade regulated by SOS1-mediated RAS activation. nih.gov Western blotting is a standard and indispensable technique to measure the activation of this pathway. researchgate.net Specifically, it is used to detect the phosphorylation status of key proteins, such as ERK. researchgate.net

Upon activation, ERK is phosphorylated on specific threonine and tyrosine residues. Antibodies that specifically recognize this phosphorylated form (phospho-ERK or p-ERK) are used to quantify the level of activated ERK. aacrjournals.orgnih.gov To ensure accurate quantification, the levels of p-ERK are typically normalized to the total amount of ERK protein present in the cell lysate. nih.gov

Studies on SOS1 activators have shown that they can rapidly enhance cellular RAS-GTP levels, leading to a corresponding increase in the phosphorylation of ERK 1/2. nih.gov Interestingly, this response can be biphasic, with an initial peak in p-ERK levels followed by a decrease due to negative feedback mechanisms that can involve ERK-mediated phosphorylation of SOS1 itself. aacrjournals.org

| Assay Component | Purpose | Typical Observation with SOS1 Activator 1 |

| Anti-phospho-ERK Antibody | Detects the activated form of the ERK protein. | An increase in the p-ERK signal, often in a time-dependent and biphasic manner. aacrjournals.org |

| Anti-Total ERK Antibody | Detects all ERK protein, regardless of phosphorylation state. | Used as a loading control to normalize the p-ERK signal. nih.gov |

| Cell Lysates | Provides the protein sample from cells treated with the activator. | Allows for the analysis of signaling events in a physiological context. |

This interactive table outlines the components and expected outcomes of a Western blot analysis used to measure the cellular activity of SOS1 activator 1 through the ERK signaling pathway.

GTP-RAS Pull-Down Assays

GTP-RAS pull-down assays are a fundamental biochemical method used to quantify the active, GTP-bound form of RAS proteins within a cell lysate. This technique is crucial for determining the efficacy of SOS1 activators in promoting the guanine nucleotide exchange factor (GEF) activity of SOS1, which leads to an increase in cellular RAS-GTP levels. nih.gov

The assay works by utilizing a protein domain that specifically binds to GTP-bound RAS, but not GDP-bound RAS. A common choice for this "bait" protein is the RAS-binding domain (RBD) of RAF1, which can be expressed as a GST-fusion protein and immobilized on glutathione (B108866) agarose (B213101) beads. fishersci.com

Methodology:

Cells are treated with the SOS1 activator 1 or a vehicle control for a specified period.

The cells are then lysed in a buffer that preserves the nucleotide-bound state of RAS.

The cell lysate is incubated with the GST-RBD beads.

During this incubation, the active GTP-bound RAS from the lysate binds to the immobilized RBD.

The beads are washed to remove non-specifically bound proteins.

The bound proteins are eluted and analyzed by Western blotting using a RAS-specific antibody.

An increase in the amount of RAS pulled down in the samples treated with SOS1 activator 1, compared to the control, indicates that the compound is successfully activating SOS1's GEF activity and increasing the levels of active RAS in the cell. nih.gov For example, studies have shown that VUBI1 rapidly and dose-responsively increases the levels of activated KRAS in cells. opnme.com

Anchorage-Independent Growth Assays

Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of many cancer cells. cellbiolabs.comnih.gov Normal cells require attachment to a solid substrate for proliferation and undergo a form of programmed cell death called anoikis when kept in suspension. nih.gov Transformed cells, however, can proliferate without this attachment. Anchorage-independent growth assays, such as the soft agar (B569324) assay, are therefore a critical tool for assessing the transforming potential of oncogenes or the effect of compounds that modulate oncogenic signaling pathways. cellbiolabs.comdtic.milreactionbiology.com

The activation of the RAS pathway is a key driver of anchorage-independent growth. Therefore, this assay is highly relevant for studying the biological effects of SOS1 activator 1. Ectopic expression of oncogenic mutants of SOS1 has been shown to induce anchorage-independent cell growth. dtic.mil

Methodology:

A base layer of agar is allowed to solidify in a culture dish.

A second layer of agar containing the cells to be tested (e.g., immortalized fibroblasts or epithelial cells) is poured on top. This top layer has a lower agar concentration to allow for cell proliferation.

The cells are treated with SOS1 activator 1 or a control substance.

The plates are incubated for several weeks, allowing transformed cells to form colonies within the semi-solid medium.

The number and size of the colonies are then quantified.

An increase in the number and size of colonies in the presence of SOS1 activator 1 would indicate that the compound promotes a transformed phenotype, consistent with its role in activating the oncogenic RAS signaling pathway.

Structural Determination Techniques

Understanding the precise molecular interactions between SOS1 activator 1 and the SOS1 protein is fundamental to elucidating its mechanism of action and for guiding further drug development. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy are indispensable for this purpose.

X-ray Crystallography

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of molecules, including protein-ligand complexes. This method has been instrumental in revealing how SOS1 activators and inhibitors bind to the SOS1 protein and modulate its function. researchgate.netnih.govresearchgate.netnih.gov

The crystal structure of a complex including HRAS, SOS1, and the SOS1 activator this compound has been determined and is available in the Protein Data Bank (PDB) with the accession code 6D55. opnme.comopnme.com This structure provides a detailed view of the binding pocket on SOS1 that accommodates the activator. It reveals the specific amino acid residues in SOS1 that interact with the activator molecule and how this binding event may lead to conformational changes that enhance the GEF activity of SOS1.

Crystallization Data for HRAS-SOS1-VUBI1 Complex:

| Parameter | Value |

| PDB ID | 6D55 |

| Resolution | 2.10 Å |

| R-Value Free | 0.246 |

| R-Value Work | 0.203 |

| Space Group | P 21 21 21 |

This data is based on the publicly available information for PDB entry 6D55.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Visualization

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes that are often difficult to crystallize. nih.govcam.ac.uk While X-ray crystallography provides high-resolution snapshots of protein-ligand interactions, cryo-EM can offer insights into the architecture of larger assemblies and different conformational states.

In the context of SOS1 activation, cryo-EM has been used to determine the structure of the KRasG13D•SOScat ternary complex to a resolution of 3.47 Å. pnas.org This study provided crucial insights into how an oncogenic RAS mutant with a higher affinity for SOS1 forms a stable complex, leading to enhanced activation. pnas.org Although this study did not involve an external activator like SOS1 activator 1, it demonstrates the utility of cryo-EM in visualizing the activated state of SOS1 in complex with RAS. This technique could be applied to study the structure of the full-length SOS1 protein in complex with RAS and an activator, potentially revealing long-range conformational changes that are not apparent in crystal structures of the catalytic domain alone.

Computational and In Silico Methods

Computational approaches are increasingly vital in modern drug discovery and mechanistic studies. Molecular docking and dynamics simulations complement experimental techniques by providing predictive models of ligand binding and insights into the dynamic nature of protein-ligand interactions. nih.govnih.govbirmingham.ac.uk

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It can be used to screen virtual libraries of compounds to identify potential binders to a target protein or to predict the binding mode of a known ligand, such as SOS1 activator 1, to its target, SOS1.

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex over time. nih.govnih.govresearchgate.netresearchgate.net Starting from a docked pose or a crystal structure, MD simulations can be used to:

Assess the stability of the predicted binding mode.

Characterize the flexibility of the ligand and the protein binding site.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Predict the binding free energy of the ligand.

Investigate how ligand binding induces conformational changes in the protein that lead to activation.

For SOS1, MD simulations have been used to study the allosteric activation mechanism, revealing how the binding of GTP-bound KRAS to the allosteric site of SOS1 affects the catalytic site. nih.govresearchgate.net Similar computational studies can be applied to SOS1 activator 1 to understand how its binding to the hydrophobic pocket on SOS1 allosterically enhances the protein's GEF activity. These simulations can provide a detailed, atomistic view of the activation mechanism that is often difficult to capture with experimental methods alone.

Virtual Screening for Analog Discovery

Virtual screening has emerged as a powerful computational technique to identify novel analogs of SOS1 activators. This in silico method allows for the rapid screening of large chemical libraries to identify molecules with a high probability of binding to and activating the SOS1 protein. The process typically involves creating a three-dimensional model of the SOS1 protein's binding site, often derived from X-ray crystallography data. This model is then used as a template to computationally dock and score vast numbers of small molecules from various databases.

A key advantage of virtual screening is its ability to explore a vast chemical space that would be impractical to screen using traditional high-throughput screening methods. By leveraging computational algorithms, researchers can prioritize a smaller, more manageable set of compounds for experimental validation, thereby accelerating the discovery of new SOS1 activator analogs. These screening efforts can be categorized into two main approaches: ligand-based and structure-based virtual screening. Ligand-based methods utilize the structural information of known SOS1 activators to identify similar molecules, while structure-based approaches rely on the three-dimensional structure of the SOS1 protein itself.

Recent studies have successfully employed these techniques to identify novel chemical scaffolds for SOS1 modulation. For example, by screening commercially available compound databases, researchers have identified several hit compounds with previously unexplored chemical frameworks that exhibit inhibitory activity against the KRAS G12C/SOS1 protein-protein interaction. nih.govrsc.orgbirmingham.ac.uk

Machine Learning Approaches in Predicting SOS1 Activity

Machine learning (ML) is increasingly being integrated into the drug discovery pipeline to predict the activity of potential SOS1 modulators. nih.govrsc.org These advanced computational models can learn complex relationships between the chemical structures of compounds and their biological activity, enabling more accurate predictions than traditional methods. nih.gov By training on large datasets of known SOS1 inhibitors and activators, ML algorithms can identify subtle molecular features that are critical for SOS1 interaction.

One of the most common applications of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. nih.gov Various ML algorithms, such as Random Forest (RF) regressors, support vector machines, and neural networks, have been utilized to build robust QSAR models for predicting SOS1 inhibitory or activating activity. nih.gov

For instance, a recent study utilized a random forest regressor model to screen extensive compound libraries, including the Chinese National Compound Library (CNCL) containing over 1.4 million compounds. nih.govrsc.orgbirmingham.ac.uk This ML-based virtual screening approach successfully identified novel compounds with inhibitory activity against the KRAS G12C/SOS1 protein-protein interaction. rsc.orgbirmingham.ac.uk The predictive power of these models allows researchers to prioritize compounds for synthesis and biological testing, significantly streamlining the discovery of new SOS1 activators and inhibitors. nih.gov

| Machine Learning Model | Application in SOS1 Research | Key Findings |

| Random Forest (RF) Regressor | Virtual screening of compound libraries to identify novel SOS1 inhibitors. nih.govrsc.orgbirmingham.ac.uk | Identified nine compounds with unexplored chemical frameworks displaying inhibitory activity against the KRAS G12C/SOS1 interaction. rsc.orgbirmingham.ac.uk |

| Quantitative Structure-Activity Relationship (QSAR) | To explore the correlation between chemical structures and biological activities of molecules to develop predictive models for SOS1 activity. nih.gov | Successfully identified tetracyclic quinazoline (B50416) SOS1 inhibitors with high predicted activity, demonstrating the model's predictive ability for novel molecular backbones. nih.gov |

Genetic Manipulation and Model Systems

Gene Editing (e.g., CRISPR/Cas9) for SOS1 Knockout/Knock-in Studies

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the study of SOS1 function by enabling precise manipulation of the SOS1 gene in various model systems. scbt.comabmgood.comnih.govplos.orgyoutube.com This powerful tool allows for the creation of knockout models, where the SOS1 gene is inactivated, and knock-in models, where specific mutations or tags are introduced into the endogenous gene. nih.govplos.org

SOS1 knockout studies have been instrumental in elucidating the essential roles of SOS1 in cellular processes. nih.govresearchgate.net By observing the phenotypic changes in cells or organisms lacking functional SOS1, researchers can infer its physiological functions. For example, studies using Sos1 knockout mouse embryonic fibroblasts have revealed the critical role of SOS1 in regulating extracellular matrix synthesis, cell proliferation, and migration. nih.govresearchgate.net

Conversely, knock-in studies allow for the investigation of specific SOS1 mutations, such as those associated with developmental disorders like Noonan syndrome or various cancers. researchgate.netresearchgate.netnih.gov By introducing these mutations into cellular or animal models, scientists can study their impact on SOS1 activity and downstream signaling pathways in a controlled manner. This approach has been crucial in understanding how specific gain-of-function mutations in SOS1 can lead to hyperactivation of the RAS/MAPK pathway. researchgate.net

Use of Constitutively Active or Dominant-Negative SOS1 Mutants

Prior to the widespread adoption of CRISPR/Cas9, the study of SOS1 function heavily relied on the use of constitutively active and dominant-negative mutants. These engineered versions of the SOS1 protein have been invaluable tools for dissecting its role in signaling pathways.

Constitutively active SOS1 mutants are engineered to be permanently in their "on" state, continuously activating downstream targets like RAS. nih.gov Ectopic expression of these mutants in cells has been shown to induce enhanced RAS and ERK activation, providing direct evidence for SOS1's role as a RAS guanine nucleotide exchange factor. researchgate.net This approach has been particularly useful in studying the consequences of sustained SOS1 signaling, mimicking conditions found in certain cancers and developmental disorders. researchgate.netnih.gov

In contrast, dominant-negative mutants are designed to interfere with the function of the endogenous, wild-type SOS1 protein. researchgate.netpnas.orgnih.gov These mutants can bind to upstream activators or downstream effectors without initiating a productive signaling event, thereby blocking the normal function of SOS1. For example, co-expression of dominant-negative mutants of TC21, a Ras-related protein, has been shown to inhibit SOS1-mediated stimulation of H-Ras transcription activation. researchgate.net This strategy has been employed to investigate the necessity of SOS1 activity in various cellular processes.

Primary Cell Culture Models (e.g., Mouse Embryonic Fibroblasts)

Primary cell cultures, derived directly from living tissues, offer a more physiologically relevant model system for studying SOS1 function compared to immortalized cell lines. biocompare.comfacellitate.commdpi.com Among these, mouse embryonic fibroblasts (MEFs) have been extensively used in SOS1 research. nih.govresearchgate.netnih.gov

MEFs can be isolated from genetically engineered mouse models, including those with Sos1 knockouts. nih.govresearchgate.net These cells provide a powerful platform to investigate the cell-autonomous functions of SOS1. Studies using Sos1 knockout MEFs have demonstrated the crucial role of SOS1 in regulating fundamental cellular processes such as proliferation, migration, and extracellular matrix synthesis. nih.govresearchgate.net For instance, research has shown that the absence of SOS1 in MEFs leads to reduced cell proliferation. nih.gov Furthermore, these models have been instrumental in dissecting the specific signaling pathways downstream of SOS1, revealing its involvement in both the PI3K-Akt and Raf-Erk pathways. nih.gov

The use of primary MEFs allows for the detailed examination of SOS1's role in a context that more closely mimics the in vivo environment, providing valuable insights into its physiological and pathophysiological functions. nih.govpolscientific.com

Xenograft and Allograft Models for Pathway Studies (mechanistic focus, not therapeutic efficacy)

Xenograft and allograft models are indispensable tools for studying the role of the SOS1 pathway in a complex in vivo setting, with a primary focus on understanding its underlying mechanisms. pharmalegacy.comreactionbiology.comcrownbio.comnih.govnih.gov

In xenograft models, human tumor cells, which may harbor specific mutations in the SOS1 pathway, are implanted into immunodeficient mice. pharmalegacy.com This allows researchers to study the growth and signaling dynamics of human tumors in a living organism. For example, xenograft models have been used to investigate the effects of SOS1 inhibition on tumor growth and MAPK pathway modulation in cancers with KRAS mutations. nih.gov These studies have provided in vivo evidence for the critical role of SOS1 in maintaining KRAS activation and promoting oncogenic signaling. nih.gov

Allograft models, on the other hand, involve the transplantation of tumor cells from a genetically engineered mouse model (GEMM) into a syngeneic (immunocompetent) host. crownbio.com This approach is particularly valuable for studying the interplay between the tumor and its microenvironment, as the host possesses a fully functional immune system. For instance, allograft models have been employed to demonstrate the critical requirement of SOS1 for the development of KRASG12D-driven lung adenocarcinoma and its role in modulating the tumor microenvironment. nih.gov

| Model System | Application in SOS1 Research | Key Mechanistic Insights |